Human VAP-1/SSAO Inhibitory Potency Compared to Close 8-Benzylamino Xanthine Congeners
In a cell-based assay of human Vascular Adhesion Protein-1 (VAP-1/SSAO) using [14C]-benzylamine as substrate in CHO cells, 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione demonstrated an IC50 of 230 nM [1]. While no direct head-to-head comparison data for this exact compound with its closest analogs are publicly available, this IC50 value places it in a moderate potency range within the broader 8-benzylaminoxanthine class. For reference, the potent adenosine A2A ligands from the published series (e.g., compound 12d with a 6-chloro-2-fluoro-3-methoxybenzyl group at C8) achieved Ki values of 68.5 nM at human A2AAR but were not profiled against VAP-1 [2]. The dual substitution pattern (N7-benzyl + C8-benzylamino) represents a specific molecular design that distinguishes it from analogs bearing different N7 substituents (e.g., 7-propyl, 7-methyl) or C8 modifications (e.g., benzyloxy, dimethylamino).
| Evidence Dimension | Human VAP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | 8-benzylaminoxanthine series A2A ligands (e.g., compound 12d: Ki A2AAR = 68.5 nM, VAP-1 data not reported) |
| Quantified Difference | 230 nM VAP-1 IC50 vs. unreported VAP-1 activity for best-in-series A2A ligands |
| Conditions | Inhibition of human VAP-1 expressed in CHO cells, [14C]-benzylamine substrate, 30 min preincubation |
Why This Matters
For researchers specifically targeting VAP-1/SSAO, this compound offers a verified IC50 value that enables direct activity comparisons against established VAP-1 inhibitors, unlike many 8-benzylaminoxanthine analogs optimized exclusively for adenosine receptor activity.
- [1] BindingDB. BDBM50427008 (CHEMBL2326864). IC50: 230 nM, Inhibition of human VAP-1 expressed in CHO cells. Deposited by Astellas Pharma, curated by ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427008 (accessed 2026-05-05). View Source
- [2] Załuski M, Schabikowski J, Jaśko P, et al. 8-Benzylaminoxanthine scaffold variations for selective ligands acting on adenosine A2A receptors. Design, synthesis and biological evaluation. Bioorganic Chemistry. 2020;101:104033. View Source
